Rhodinyl acetate

Description

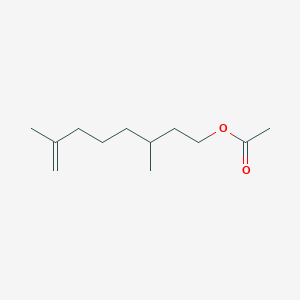

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-7-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXJCQNXNOOMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=C)C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861810 | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid/light, fresh, rose-like odour | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 2 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.908 | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-11-7 | |

| Record name | Rhodinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodinyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Rhodinyl Acetate: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodinyl acetate (CAS No. 141-11-7) is an organic ester prized for its characteristic fresh, rose-like floral aroma.[1] It is a key component in the fragrance and flavor industries, valued for its stability and lasting scent profile.[2] This technical guide provides an in-depth overview of the chemical and physical properties of rhodinyl acetate, its molecular structure, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure

Rhodinyl acetate is the acetate ester of rhodinol, which is a mixture of terpene alcohols, primarily consisting of l-citronellol.[1] The IUPAC name for the primary component is 3,7-dimethyloct-7-enyl acetate.[3] Its structure consists of a ten-carbon chain with two methyl groups and a terminal double bond, attached to an acetate functional group via an ester linkage.

Caption: 2D Chemical Structure of Rhodinyl Acetate.

Chemical and Physical Properties

Rhodinyl acetate is a colorless to pale yellow liquid.[2] It is soluble in alcohol and mineral oils but insoluble in glycerol and water.[1][4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [2] |

| Molecular Weight | 198.30 g/mol | [5] |

| CAS Number | 141-11-7 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Fresh, rose-like | [1][6] |

| Boiling Point | 237 °C (lit.) | [1] |

| Density | 0.896 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.4540 (lit.) | [1] |

| Flash Point | 46 °C | [1] |

| Solubility | Soluble in alcohol and oils; insoluble in water. | [1][4] |

| Kovats Retention Index | 1266 (Semi-standard non-polar), 1660 (Standard polar) | [5] |

Experimental Protocols

Synthesis of Rhodinyl Acetate via Esterification

Rhodinyl acetate can be synthesized through the Fischer esterification of rhodinol with acetic anhydride, using a catalyst such as zeolite. The following protocol is adapted from a study on the esterification of the rhodinol fraction from citronella oil.

Materials:

-

Rhodinol (a mixture of citronellol and geraniol)

-

Acetic anhydride

-

Zeolite catalyst

-

Distilled water

-

Boiling flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a boiling flask, combine 10 mL of rhodinol (approximately 0.03 moles total of citronellol and geraniol), 2.92 mL of acetic anhydride (0.03 moles), and 0.14 g of zeolite catalyst.

-

Heat the mixture to 130°C with continuous stirring for 1 hour.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Separate the catalyst from the organic liquid by filtration.

-

Wash the resulting organic liquid repeatedly with distilled water until the pH of the aqueous phase is neutral (pH 7).

-

Separate the final organic phase containing rhodinyl acetate.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of rhodinyl acetate.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the separation and identification of volatile compounds like rhodinyl acetate in complex mixtures. The following is a representative protocol for the analysis of terpenes and terpenoids, which can be adapted for rhodinyl acetate.[6]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, 5% phenyl methylpolysiloxane).[6]

Sample Preparation:

-

Dilute the rhodinyl acetate sample in a suitable solvent such as ethyl acetate.[6]

-

If quantitative analysis is required, add an internal standard (e.g., n-tridecane) to the diluted sample.[6]

GC-MS Conditions (Example):

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 115°C

-

Ramp to 145°C at 2°C/min

-

Ramp to 165°C at 20°C/min

-

Ramp to 175°C at 2°C/min

-

Ramp to 280°C at 15°C/min, hold for 5 minutes.[6]

-

-

MS Detector: Electron Impact (EI) ionization at 70 eV.

Data Analysis:

-

Identification of rhodinyl acetate is achieved by comparing its retention time and mass spectrum with that of a known standard or by library matching.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Protons on the methyl group of the acetate would appear as a singlet around δ 2.0 ppm.

-

Protons on the carbons adjacent to the ester oxygen (CH₂-O) would be found in the δ 4.0-4.5 ppm region.

-

Vinyl protons of the terminal double bond would resonate in the δ 4.5-5.5 ppm range.

-

Aliphatic protons on the carbon chain would appear in the upfield region of the spectrum (δ 0.9-2.0 ppm).

-

-

¹³C NMR:

-

The carbonyl carbon of the ester would be significantly downfield, typically in the δ 170-175 ppm range.

-

Carbons of the double bond would appear in the δ 110-150 ppm region.

-

The carbon of the CH₂ group attached to the ester oxygen would be found around δ 60-70 ppm.

-

The methyl carbon of the acetate group would be around δ 20-25 ppm.

-

Other aliphatic carbons would resonate in the δ 10-40 ppm range.

-

3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in rhodinyl acetate.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹.

-

C-O Stretch: A strong absorption band for the C-O single bond of the ester will be present in the 1000-1300 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, while the vinylic C-H stretch will be observed just above 3000 cm⁻¹.

-

C=C Stretch: A weaker absorption due to the carbon-carbon double bond stretch is expected around 1640-1680 cm⁻¹.

Conclusion

Rhodinyl acetate is a commercially significant fragrance and flavor compound with well-defined chemical and physical properties. Its synthesis is readily achievable through standard esterification procedures. The analysis and quality control of rhodinyl acetate can be effectively performed using common analytical techniques such as GC-MS, NMR, and IR spectroscopy. This guide provides a foundational technical overview for researchers and professionals working with this versatile ester.

References

- 1. ncasi.org [ncasi.org]

- 2. rsc.org [rsc.org]

- 3. Rhodinyl acetate | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. gcms.cz [gcms.cz]

- 6. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]

Rhodinyl Acetate (CAS No. 141-11-7): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodinyl acetate, identified by CAS number 141-11-7, is a monoterpene ester recognized for its characteristic floral, rose-like aroma.[1][2] Primarily utilized as a fragrance and flavoring agent in the cosmetics and food industries, its broader biological activities and potential applications in research and drug development remain largely unexplored.[2][3] This technical guide synthesizes the available physicochemical data for rhodinyl acetate. Notably, a comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for its synthesis and analysis, nor did it reveal any significant studies on its mechanism of action or involvement in cellular signaling pathways. To provide a relevant framework, this document also presents general methodologies for the analysis of fragrance compounds and summarizes the biological activities of the structurally related compounds, citronellyl acetate and geranyl acetate, with the explicit caveat that these findings are not directly transferable to rhodinyl acetate.

Physicochemical Properties of Rhodinyl Acetate

Rhodinyl acetate is a colorless to pale yellow liquid.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Rhodinyl Acetate (CAS No. 141-11-7)

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [5] |

| Molecular Weight | 198.30 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Floral, rose-like | [1][2] |

| Density | Approximately 0.896 g/mL at 25°C | [4] |

| Boiling Point | Approximately 237°C | [4] |

| Flash Point | 86.8°C | [5] |

| Refractive Index | Approximately 1.4540 at 20°C | [4] |

| Solubility | Soluble in alcohol and oils; insoluble in water. | [6] |

| Synonyms | Rhodinol acetate, 3,7-dimethyloct-7-enyl acetate, alpha-Citronellyl acetate | [5] |

Synthesis and Analysis: Methodological Gaps and General Approaches

A thorough literature and patent search did not reveal detailed, reproducible experimental protocols specifically for the synthesis of rhodinyl acetate. Patents for the synthesis of "rhodium acetate," a distinct organometallic compound, were found but are not relevant.[7][8][9]

General Analytical Workflow

For a research setting, the analysis of a fragrance compound like rhodinyl acetate would typically follow the workflow outlined in the diagram below. This generalized workflow is based on standard practices in the field of analytical chemistry for volatile and semi-volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

GC-MS is the most common technique for the analysis of volatile compounds like rhodinyl acetate. A general protocol would involve:

-

Sample Preparation: Diluting the rhodinyl acetate sample in a suitable solvent (e.g., ethanol or hexane).

-

Injection: Injecting a small volume of the diluted sample into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase of the column.

-

Detection (MS): As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to a spectral library.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

For unambiguous structure confirmation, NMR spectroscopy would be employed.[13][14][15] Both ¹H and ¹³C NMR spectra would provide key information about the molecular structure of rhodinyl acetate, allowing for the assignment of each proton and carbon atom.

Biological Activity and Signaling Pathways: A Notable Lack of Data

Despite its use in consumer products, there is a significant dearth of publicly available scientific research on the biological activities of rhodinyl acetate. Searches for in vitro and in vivo studies, investigations into its mechanism of action, or its effects on cellular signaling pathways did not yield any substantive results. One study in the context of anti-inflammatory compounds listed rhodinyl acetate as "inactive," but no experimental data or protocols were provided to support this claim.

Given this absence of direct evidence, we present a summary of the reported biological activities of two structurally similar monoterpene acetates: citronellyl acetate and geranyl acetate . It is crucial to emphasize that these findings are for related but distinct chemical entities and should not be extrapolated to rhodinyl acetate without direct experimental evidence.

Biological Activities of Structurally Related Compounds

Table 2: Reported Biological Activities of Citronellyl Acetate and Geranyl Acetate

| Compound | Reported Biological Activities | Source(s) |

| Citronellyl Acetate | Antinociceptive, Pro-apoptotic in human hepatoma cells, Fungicidal, Larvicidal, Bactericidal, Repelling/insecticidal effects, Anti-inflammatory. | [16][17] |

| Geranyl Acetate | Induces apoptosis in colon cancer cells, Antimicrobial (bacterial and fungal), Anti-inflammatory, Antioxidant, Soothing effect on skin. | [1][18][19][20] |

The reported activities of these related compounds suggest that monoterpene esters can possess a range of biological effects. For instance, the anti-inflammatory and antimicrobial properties are common themes in the study of essential oil components.[1] The pro-apoptotic effects observed for both citronellyl and geranyl acetate in cancer cell lines are of particular interest in the context of drug discovery.[16][18]

The diagram below illustrates a hypothetical signaling pathway that could be investigated for a compound with pro-apoptotic activity, based on common mechanisms of action for such compounds. This is a generalized diagram and has not been experimentally validated for rhodinyl acetate, citronellyl acetate, or geranyl acetate.

Safety and Toxicology

Rhodinyl acetate has been evaluated for safety in its use as a fragrance ingredient. A 12% solution was found to cause no irritation or sensitization in human studies.[2][6] The European Food Safety Authority (EFSA) has also reviewed its use as a flavoring agent.[2]

Conclusion and Future Directions

Rhodinyl acetate is a well-characterized fragrance and flavoring compound with established physicochemical properties. However, for the research and drug development community, it represents a significant knowledge gap. There is a clear need for foundational research to:

-

Develop and publish detailed and reproducible protocols for the synthesis and analysis of rhodinyl acetate.

-

Conduct comprehensive in vitro and in vivo studies to investigate its potential biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects.

-

Elucidate any mechanisms of action and its effects on specific cellular signaling pathways.

Such research would be invaluable in determining whether rhodinyl acetate or its derivatives hold any promise for therapeutic applications beyond their current use in the consumer goods sector. Until such data becomes available, its potential in drug development remains speculative.

References

- 1. leafwell.com [leafwell.com]

- 2. rhodinyl acetate, 141-11-7 [thegoodscentscompany.com]

- 3. Rhodinyl acetate | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Rhodinyl acetate|lookchem [lookchem.com]

- 6. rhodinyl acetate, 141-11-7 [perflavory.com]

- 7. CN103880888A - Synthesis method of tri-nuclear rhodium acetate (III) - Google Patents [patents.google.com]

- 8. CN102924259A - Synthetic method of rhodium acetate - Google Patents [patents.google.com]

- 9. Synthesis method of tri-nuclear rhodium acetate (III) - Eureka | Patsnap [eureka.patsnap.com]

- 10. gcms.cz [gcms.cz]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

- 12. scispace.com [scispace.com]

- 13. bionmr.unl.edu [bionmr.unl.edu]

- 14. benchchem.com [benchchem.com]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Citronellyl Acetate | 150-84-5 | Benchchem [benchchem.com]

- 18. abmole.com [abmole.com]

- 19. researchgate.net [researchgate.net]

- 20. us.olivetreepeople.com [us.olivetreepeople.com]

An In-depth Technical Guide to Rhodinyl Acetate

This technical guide provides a comprehensive overview of rhodinyl acetate, including its chemical identity, physicochemical properties, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity

IUPAC Name: 3,7-dimethyloct-7-enyl acetate[1][2]

Synonyms: A variety of synonyms are used to refer to rhodinyl acetate in literature and commerce. These include:

-

FEMA 2981[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of rhodinyl acetate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [1][5][6] |

| Molecular Weight | 198.30 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Odor | Floral, rose-like | [3][7] |

| Boiling Point | 256.4 °C at 760 mmHg (estimated) | [7] |

| Flash Point | 96.11 °C (205.00 °F) TCC | [1][7] |

| Density | 0.894 to 0.904 g/mL at 25 °C | [1] |

| Refractive Index | 1.4510 to 1.4570 at 20 °C | [1] |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water, glycerol, and propylene glycol. | [2][6] |

| XLogP3-AA | 4.1 | [6] |

Experimental Protocols

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Quality Control

A standard method for assessing the purity and identity of rhodinyl acetate is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol.

Objective: To determine the purity of a rhodinyl acetate sample and identify any potential impurities.

Materials:

-

Rhodinyl acetate sample

-

High-purity solvent (e.g., hexane or ethanol)

-

GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the rhodinyl acetate sample (e.g., 1% v/v) in the chosen solvent.

-

Instrument Setup:

-

Injector: Set to a temperature of 250 °C with a split ratio (e.g., 50:1) to prevent column overload.

-

Oven Program: Start at an initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

-

-

Data Acquisition: Inject a 1 µL aliquot of the prepared sample into the GC-MS system and acquire the data.

-

Data Analysis:

-

Identify the peak corresponding to rhodinyl acetate based on its retention time and mass spectrum.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

-

Integrate the peak areas of all detected compounds to determine the relative purity of the rhodinyl acetate.

-

Potential Biological Relevance and Signaling Pathways

Direct studies on the specific signaling pathways of rhodinyl acetate are limited in publicly accessible literature. However, as an acetate ester, its biological effects could be mediated through pathways involving acetate, a key metabolite in cellular metabolism. Acetate is known to influence various signaling cascades, including the mTOR and AMPK pathways, which are central regulators of cell growth, metabolism, and stress responses.

4.1. Acetate-Mediated Signaling Pathway

The diagram below illustrates a simplified representation of how acetate can influence cellular signaling, which may be relevant for understanding the potential biological activities of rhodinyl acetate following its hydrolysis.

Caption: Potential involvement of acetate in cellular signaling.

This diagram illustrates that rhodinyl acetate, upon potential hydrolysis to acetate, could influence key cellular signaling pathways. Acetate is converted to acetyl-CoA, which can then impact the mTOR and AMPK pathways, as well as epigenetic mechanisms like histone acetylation, thereby affecting gene expression, cell growth, and energy metabolism.

Disclaimer: This guide is for informational purposes only and is not intended as a substitute for professional scientific or medical advice. The biological relevance and signaling pathways described are based on the known roles of acetate and are presented as a potential framework for the investigation of rhodinyl acetate.

References

- 1. rhodinyl acetate, 141-11-7 [thegoodscentscompany.com]

- 2. Rhodinyl acetate | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RHODINYL ACETATE | 141-11-7 [chemicalbook.com]

- 4. RHODINYL ACETATE CAS#: 141-11-7 [m.chemicalbook.com]

- 5. CAS 141-11-7: rhodinyl acetate | CymitQuimica [cymitquimica.com]

- 6. scent.vn [scent.vn]

- 7. rhodinyl acetate [flavscents.com]

An In-depth Technical Guide on the Natural Sources and Occurrence of Rhodinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Rhodinyl acetate, a monoterpene ester, is a significant contributor to the characteristic floral and rosy aroma of several commercially important essential oils. While often referred to as a single entity, rhodinyl acetate is typically a mixture of citronellyl acetate and geranyl acetate. This is due to its derivation from rhodinol, which is itself a mixture of the isomeric terpene alcohols, citronellol and geraniol.[1][2][3] This guide provides a comprehensive overview of the natural sources, quantitative occurrence, and experimental protocols for the extraction and analysis of rhodinyl acetate.

Natural Occurrence and Quantitative Data

Rhodinyl acetate is found in the essential oils of various aromatic plants. The concentration of its constituent esters, citronellyl acetate and geranyl acetate, can vary significantly based on the plant species, geographical origin, cultivar, and the specific part of the plant utilized for extraction. The primary natural sources of rhodinyl acetate are plants from the genera Pelargonium, Rosa, and Cymbopogon.

Below is a summary of the quantitative data for citronellyl acetate and geranyl acetate found in the essential oils of these key species.

| Plant Species | Common Name | Plant Part | Citronellyl Acetate (%) | Geranyl Acetate (%) | Reference |

| Pelargonium graveolens | Rose-scented Geranium | Leaves | 0.27 | - | [4] |

| Pelargonium graveolens | Rose-scented Geranium | Aerial Parts | - | 10.86 | [5] |

| Pelargonium graveolens | Rose-scented Geranium | - | - | 13.1 | [6] |

| Pelargonium graveolens | Rose-scented Geranium | - | 0.04 | 1.01 | [7] |

| Rosa damascena | Damask Rose | Petals | 0.57 | 1.82 | [8] |

| Rosa damascena | Damask Rose | Petals | - | - | [9] |

| Cymbopogon winterianus | Java Citronella | - | 2.0 | 2.63 | [10] |

| Cymbopogon winterianus | Java Citronella | Leaves | - | 11.3 | [11] |

| Cymbopogon winterianus | Tanzania | Leaves | 0.6 | trace |

Experimental Protocols

The extraction and analysis of rhodinyl acetate from its natural sources involve several key experimental procedures.

a) Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[12][13][14] This technique is particularly suitable for volatile compounds like rhodinyl acetate.

-

Plant Material Preparation: Fresh or partially dried aerial parts (leaves and flowers) of the plant are used. Wilting the plant material can reduce moisture content.[12]

-

Apparatus: A Clevenger-type apparatus or a larger industrial still is typically employed.[13]

-

Procedure:

-

The plant material is packed into the still.

-

Steam is introduced into the bottom of the still, passing through the plant material.

-

The steam ruptures the oil glands in the plant, releasing the volatile essential oil.

-

The mixture of steam and essential oil vapor is passed through a condenser.

-

The condensate, a mixture of water (hydrosol) and essential oil, is collected in a separator.

-

Due to their immiscibility and density difference, the essential oil separates from the water and can be collected.

-

b) Solvent Extraction

Solvent extraction is another common method, particularly for delicate flowers like roses, as it can prevent the degradation of thermolabile compounds.[9][15]

-

Solvent Selection: Non-polar solvents such as hexane or petroleum ether are commonly used.[9][15]

-

Apparatus: A Soxhlet apparatus can be used for continuous extraction.[15]

-

Procedure:

-

The fresh or dried plant material is placed in contact with the solvent.

-

The solvent dissolves the essential oil along with other non-volatile compounds like waxes and pigments, forming a "concrete".

-

The solvent is then evaporated under reduced pressure to yield the concrete.

-

The concrete is further treated with ethanol to extract the volatile aromatic compounds, leaving behind the waxes.

-

The ethanol is then evaporated to yield the "absolute", which is a concentrated form of the essential oil.

-

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used for the identification and quantification of the individual components of essential oils.[16][17][18][19]

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane, ethyl acetate) before injection into the GC-MS system.[16]

-

Gas Chromatography (GC):

-

Column: A capillary column with a non-polar or medium-polar stationary phase (e.g., DB-5, HP-5MS) is typically used for separating the components of the essential oil.[19]

-

Carrier Gas: Helium is commonly used as the carrier gas.[19]

-

Oven Temperature Program: A temperature gradient is applied to the oven to elute the compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C).

-

-

Mass Spectrometry (MS):

-

As the separated compounds elute from the GC column, they are ionized (typically by electron impact).

-

The resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum for each compound.

-

The mass spectrum serves as a "fingerprint" for each compound and can be compared to spectral libraries (e.g., NIST, Wiley) for identification.

-

-

Quantification: The relative percentage of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram. For absolute quantification, a calibration curve is prepared using a certified reference standard of rhodinyl acetate (or its individual isomers).

b) Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and reliable technique for the quantification of volatile compounds.[17][20]

-

Principle: The setup is similar to GC-MS, but a Flame Ionization Detector is used instead of a mass spectrometer. The FID measures the ions produced when the eluted compounds are burned in a hydrogen-air flame. The signal is proportional to the amount of carbon atoms in the analyte.

-

Quantification: Quantification is typically performed using an internal or external standard method. The peak area of the analyte is compared to the peak area of a known amount of a standard to determine its concentration.

Visualizations

References

- 1. CAS 141-11-7: rhodinyl acetate | CymitQuimica [cymitquimica.com]

- 2. fraterworks.com [fraterworks.com]

- 3. Rhodinyl acetate|lookchem [lookchem.com]

- 4. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 7. revive-eo.com [revive-eo.com]

- 8. nuft.edu.ua [nuft.edu.ua]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. researchgate.net [researchgate.net]

- 11. Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. engineering.iastate.edu [engineering.iastate.edu]

- 14. researchgate.net [researchgate.net]

- 15. ijfeat.org [ijfeat.org]

- 16. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academics.su.edu.krd [academics.su.edu.krd]

- 18. Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. chromaleont.it [chromaleont.it]

Preliminary Biological Activity of Rhodinyl Acetate: A Review of Available Data

Despite a comprehensive search of scientific literature, there is a notable absence of publicly available research specifically detailing the preliminary biological activity screening of rhodinyl acetate. While this compound is a known fragrance and flavoring agent, its potential therapeutic properties, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, do not appear to have been extensively investigated or reported in peer-reviewed journals.

This in-depth technical guide aims to address the current knowledge gap by summarizing the biological activities of structurally related compounds and providing a framework for the potential screening of rhodinyl acetate. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this molecule.

Antimicrobial Activity

While no studies were identified that directly assess the antimicrobial properties of rhodinyl acetate, research on other acetate esters and essential oils containing related terpenic acetates provides a basis for potential investigation. For instance, the antimicrobial activities of various essential oils have been attributed in part to their acetate constituents.

Future experimental protocols to screen rhodinyl acetate for antimicrobial activity could include:

-

Broth Dilution Method: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Disk Diffusion Assay: As a preliminary screening method to qualitatively assess the antimicrobial activity.

Anticancer Activity

The anticancer potential of rhodinyl acetate remains unexplored. However, studies on other rhodanine derivatives have shown promising results against various cancer cell lines.[1] For example, some rhodanine-3-acetic acid derivatives have demonstrated cytotoxic effects.[1] It is important to note that rhodanine and rhodinyl acetate are structurally distinct.

A proposed workflow for screening the anticancer activity of rhodinyl acetate is as follows:

Caption: Proposed workflow for in vitro anticancer activity screening.

Anti-inflammatory Activity

The anti-inflammatory effects of rhodinyl acetate have not been reported. However, extracts from Rhodiola species, which are not directly related to rhodinyl acetate but share a similar name root, have shown significant anti-inflammatory properties in animal models.[2][3][4][5] These extracts have been shown to reduce paw edema and inhibit pro-inflammatory enzymes.[3][6]

A potential signaling pathway that could be investigated if rhodinyl acetate shows anti-inflammatory properties is the NF-κB pathway:

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Antioxidant Activity

There is no available data on the antioxidant capacity of rhodinyl acetate. As with other biological activities, studies on Rhodiola plant extracts have demonstrated antioxidant properties through various assays like DPPH radical scavenging.[7][8][9]

Experimental protocols to evaluate the antioxidant potential of rhodinyl acetate would include:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To measure the ability of the compound to donate a hydrogen atom or electron to neutralize the free radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another common method to assess antioxidant capacity.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: To measure the ability of the compound to reduce ferric iron.

Conclusion

The preliminary biological activity of rhodinyl acetate is a largely unexplored area of research. Based on the activities of structurally or nominally related compounds, there is a rationale for investigating its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The experimental protocols and workflows outlined in this guide provide a starting point for researchers to begin to characterize the potential therapeutic value of this compound. The lack of existing data presents a significant opportunity for novel research in the field of drug discovery and development.

References

- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antinociceptive and anti-inflammatory effects of Rhodiola rosea L. extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of Rhodiola rosea--"a second-generation adaptogen" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and Analgesic Activity of Methanolic Extract of Medicinal Plant Rhodiola rosea l. Rhizomes | Semantic Scholar [semanticscholar.org]

- 5. rroij.com [rroij.com]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical, Antibacterial and Antioxidant Activity Evaluation of Rhodiola crenulata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A comparative study of phytochemical metabolites and antioxidant properties of <i>Rhodiola</i> - Arabian Journal of Chemistry [arabjchem.org]

Potential Biosynthetic Pathways of Rhodinyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodinyl acetate, a monoterpene ester prized for its characteristic rosy fragrance, is a valuable compound in the flavor, fragrance, and pharmaceutical industries. Understanding its biosynthesis is crucial for developing metabolic engineering strategies for its sustainable production in microbial or plant-based systems. This technical guide provides a comprehensive overview of the potential biosynthetic pathways leading to rhodinyl acetate, detailing the key enzymatic steps, summarizing available quantitative data, and providing exemplary experimental protocols for the characterization of the involved enzymes.

The biosynthesis of rhodinyl acetate can be conceptually divided into two major stages: the formation of its alcohol moiety, rhodinol (l-citronellol), and the subsequent esterification with an acetyl group. The biosynthesis of rhodinol is a branch of the intricate terpenoid metabolic network, originating from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

I. Biosynthesis of the Rhodinol Moiety

The formation of rhodinol, the alcohol precursor of rhodinyl acetate, can proceed through several potential pathways, primarily diverging after the synthesis of the key C10 intermediate, geranyl pyrophosphate (GPP).

Precursor Biosynthesis: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

All terpenoids, including rhodinol, are derived from the five-carbon building blocks IPP and its isomer DMAPP. These precursors are synthesized through two independent pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids. The initial steps of terpenoid biosynthesis are foundational to the subsequent formation of the diverse array of monoterpenes.

Formation of Geranyl Pyrophosphate (GPP)

Geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes, is formed by the condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS) .

Potential Pathways from GPP to Rhodinol (l-Citronellol)

From GPP, at least three potential pathways to rhodinol have been elucidated or proposed in different organisms.

This pathway involves the initial conversion of GPP to geraniol, followed by the reduction of a double bond to yield citronellol.

-

GPP to Geraniol: This step can be catalyzed by two distinct classes of enzymes:

-

Geraniol Synthase (GES): A type of terpene synthase (TPS) that directly converts GPP to geraniol.[1][2]

-

Nudix Hydrolase (e.g., RhNUDX1): In a non-canonical pathway discovered in roses, a Nudix hydrolase converts GPP to geranyl monophosphate (GP). A subsequent dephosphorylation by a yet-to-be-fully-characterized phosphatase yields geraniol.[3][4]

-

-

Geraniol to Citronellol: The reduction of the C2-C3 double bond of geraniol to form citronellol is catalyzed by enzymes belonging to the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases.[5][6]

This pathway proceeds through the formation of the aldehyde intermediate, citral (a mixture of geranial and neral).

-

GPP to Geraniol/Nerol: GPP is converted to geraniol and/or its isomer nerol by specific terpene synthases.

-

Geraniol/Nerol to Geranial/Neral (Citral): The alcohols are oxidized to their corresponding aldehydes by alcohol dehydrogenases (ADHs) .

-

Geranial/Neral to Citronellal: The conjugated double bond in citral is reduced by a citral reductase , such as the progesterone 5β-reductase/iridoid synthase-like enzymes (PRISE) identified in Pelargonium (PhCIRs).

-

Citronellal to Citronellol: The aldehyde group of citronellal is reduced to an alcohol by an alcohol dehydrogenase (ADH) or a related reductase.

While less documented, a direct reduction of nerol to citronellol is also a plausible route, potentially catalyzed by an OYE or a similar reductase.

II. Esterification: The Final Step to Rhodinyl Acetate

The final step in the biosynthesis of rhodinyl acetate is the esterification of the hydroxyl group of rhodinol (l-citronellol) with an acetyl group derived from acetyl-coenzyme A (acetyl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs) . In roses, an enzyme designated as RhAAT1 has been identified, which shows activity with geraniol and citronellol.

III. Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for some of the key enzymes implicated in the potential biosynthetic pathways of rhodinyl acetate. It is important to note that these parameters are often determined in vitro and can vary depending on the specific enzyme isoform, organism, and assay conditions.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (pmol/s/µg protein) | Optimal pH | Divalent Cation Requirement | Reference(s) |

| Geraniol Synthase (GES) | Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | 0.8 | 6.244 | 8.5 | Mn2+ | [1][2][7] |

| Mn2+ | 51 | - | - | [1][2] | ||||

| Nudix Hydrolase (RhNUDX1) | Rosa x hybrida | Geranyl Diphosphate | 0.14 | - | - | - | - | [3] |

| Farnesyl Diphosphate | 0.48 | - | - | [3] | ||||

| Old Yellow Enzyme (NemR-PS) | Providencia stuartii | (E/Z)-Citral | - | - | - | 7.0 | - | [8] |

| Alcohol Acetyltransferase (Aat1) | Zea mays | Cyanidin 3-O-glucoside | 290 ± 40 | 6.23 x 10-3 | - | 6.6 - 8.0 | - | [9] |

| Malonyl-CoA | 29 ± 1 | - | - | [9] |

Note: Data for Aat1 is for an anthocyanin acyltransferase and is included to provide a representative example of kinetic parameters for this class of enzymes, as specific data for an AAT producing rhodinyl acetate is limited.

IV. Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved in rhodinyl acetate biosynthesis.

In Vitro Terpene Synthase (e.g., Geraniol Synthase) Assay

Objective: To determine the enzymatic activity and product profile of a putative geraniol synthase.

Materials:

-

Purified recombinant terpene synthase

-

Assay Buffer: 25 mM HEPES, pH 7.4, 15 mM MgCl2, 5 mM Dithiothreitol (DTT)

-

Substrate: Geranyl diphosphate (GPP) (Sigma-Aldrich)

-

Solvent for extraction: n-Hexane or Ethyl Acetate with an internal standard (e.g., nonyl acetate)

-

Solid Phase Microextraction (SPME) fiber (e.g., 100 µm Polydimethylsiloxane)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Prepare a standard reaction mixture in a 2 mL glass vial with a Teflon-lined cap. The total volume is typically 100 µL.

-

The reaction mixture should contain:

-

25 mM HEPES buffer, pH 7.4

-

15 mM MgCl2

-

5 mM DTT

-

40-50 µg of purified recombinant protein

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate, GPP, to a final concentration of approximately 50-100 µM.

-

Incubate the reaction at 30°C for 1 hour.

-

For product analysis, two methods can be employed:

-

Solvent Extraction: Stop the reaction by adding 100 µL of n-hexane (containing the internal standard). Vortex vigorously for 30 seconds. Centrifuge to separate the phases. Analyze 1 µL of the organic phase by GC-MS.

-

SPME: Expose the SPME fiber to the headspace of the reaction vial during the incubation period. After incubation, immediately desorb the fiber in the GC injector.

-

-

GC-MS Analysis: Use a suitable GC column for terpene analysis (e.g., DB-5 or HP-5MS). A typical temperature program would be: start at 50°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min. The mass spectrometer should be operated in full scan mode to identify the products by comparing their mass spectra and retention times to authentic standards.

Nudix Hydrolase Activity Assay

Objective: To determine the diphosphohydrolase activity of a Nudix hydrolase with GPP as a substrate.

Materials:

-

Purified recombinant Nudix hydrolase

-

Assay Buffer: 100 mM Tris-Acetate, pH 8.0, 40 mM NaCl, 10 mM Mg-acetate, 1 mM DTT, 0.005% Tween 20

-

Substrate: Geranyl diphosphate (GPP)

-

Coupling Enzyme: Calf Intestinal Phosphatase (CIP)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate and plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the Nudix hydrolase (e.g., 100 nM), and an excess of CIP (e.g., 5 U/mL).

-

Initiate the reaction by adding GPP to a final concentration of 50-100 µM.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction and measure the released inorganic phosphate using a colorimetric method. For example, add the Malachite Green reagent, incubate for color development, and measure the absorbance at the appropriate wavelength (e.g., 630 nm).

-

A standard curve with known concentrations of inorganic phosphate should be used for quantification.

-

The activity can be expressed as the amount of phosphate released per unit time per amount of enzyme.

Old Yellow Enzyme (Geraniol Reductase) Assay

Objective: To determine the geraniol reductase activity of an Old Yellow Enzyme.

Materials:

-

Purified recombinant Old Yellow Enzyme

-

Assay Buffer: 50 mM PIPES buffer, pH 7.0

-

Substrate: Geraniol

-

Cofactor: NADPH

-

96-well UV-transparent microplate and a plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a 200 µL reaction mixture in a microplate well containing:

-

50 mM PIPES buffer, pH 7.0

-

100 µg of crude or a suitable amount of purified enzyme

-

20 mM geraniol (dissolved in a suitable co-solvent like DMSO, with appropriate controls)

-

-

Initiate the reaction by adding NADPH to a final concentration of 0.4 mM.

-

Immediately monitor the decrease in absorbance at 340 nm at 30°C, which corresponds to the oxidation of NADPH.

-

The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

-

One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Alcohol Acetyltransferase (AAT) Assay

Objective: To determine the activity of an AAT in synthesizing rhodinyl acetate.

Materials:

-

Purified recombinant AAT

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrates: Rhodinol (l-citronellol) and Acetyl-CoA

-

Solvent for extraction: n-Hexane with an internal standard (e.g., octyl acetate)

-

GC-MS system

Procedure:

-

Prepare a reaction mixture in a glass vial containing the assay buffer and the purified AAT.

-

Add the alcohol substrate, rhodinol, to a final concentration of 1-5 mM.

-

Initiate the reaction by adding acetyl-CoA to a final concentration of 0.5-1 mM.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction and extract the product by adding an equal volume of n-hexane containing the internal standard.

-

Vortex and centrifuge to separate the phases.

-

Analyze the organic phase by GC-MS to identify and quantify the rhodinyl acetate produced.

-

Quantification can be achieved by comparing the peak area of rhodinyl acetate to that of the internal standard and using a calibration curve generated with an authentic standard of rhodinyl acetate.

V. Mandatory Visualizations

Signaling Pathways

Caption: Potential biosynthetic pathways leading to rhodinyl acetate.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. horticulture.wisc.edu [horticulture.wisc.edu]

- 4. Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of enzymes responsible for the reduction of geraniol to citronellol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Essence: A Historical Account of the Discovery and Isolation of Rhodinyl Acetate

A deep dive into the origins of a key aroma compound, this technical guide illuminates the historical journey of rhodinyl acetate's discovery and the pioneering methods used for its isolation. Tailored for researchers, scientists, and professionals in drug development, this paper provides a comprehensive look at the early scientific endeavors that brought this significant fragrance and flavor molecule to light.

The story of rhodinyl acetate is intrinsically linked to the late 19th-century exploration of essential oils, a period marked by significant advancements in organic chemistry. It was during this era of fervent scientific inquiry that chemists began to unravel the complex compositions of natural essences, leading to the identification of numerous aromatic compounds.

The Dawn of Discovery: Walbaum and Stephan's Contribution

While the exact timeline can be elusive in historical texts, the discovery of rhodinyl acetate is largely attributed to the work of German chemists H. Walbaum and A. Stephan around the year 1899. Their research, meticulously documented in the seminal work on essential oils, "Die Ätherischen Öle" by Gildemeister and Hoffmann, details the investigation of geranium oil (Pelargonium odoratissimum). It was within this complex botanical matrix that they identified a new rosy-scented ester, which they named rhodinyl acetate.

Their discovery was not a singular event but rather the culmination of systematic investigation into the constituents of essential oils. This period saw the isolation and characterization of many terpenoids, with chemists like Otto Wallach laying the foundational knowledge of terpene chemistry, work for which he was awarded the Nobel Prize in 1910.[1] The identification of rhodinyl acetate was a significant addition to the growing family of terpene esters, contributing to a deeper understanding of the chemical principles behind natural fragrances.

Early Isolation and Characterization: A Glimpse into 19th-Century Chemistry

The isolation of rhodinyl acetate in the late 19th century was a testament to the ingenuity and perseverance of early organic chemists. The methodologies they employed, while rudimentary by today's standards, were groundbreaking for their time. The process typically involved a series of physical and chemical separation techniques.

Fractional Distillation: The primary method for separating the components of essential oils was fractional distillation. This technique exploits the differences in the boiling points of various compounds within the oil. By carefully heating the geranium oil and collecting the vapors at different temperature ranges, chemists could enrich certain fractions with specific components. Rhodinyl acetate, along with other esters and alcohols like rhodinol, would be concentrated in specific fractions.

Saponification: To confirm the presence of an ester and to further characterize it, a chemical process known as saponification was employed. This involved treating the isolated fraction with an alkali solution, typically potassium hydroxide. The ester would be hydrolyzed into its constituent alcohol (rhodinol) and the corresponding carboxylate salt (potassium acetate). The rhodinol could then be isolated and its properties, such as boiling point and optical rotation, could be determined. The identification of acetic acid upon acidification of the salt further confirmed the presence of an acetate ester.

This combination of physical separation and chemical derivatization was the cornerstone of natural product chemistry in this era, allowing for the systematic identification of new compounds.

Physicochemical Properties of Rhodinyl Acetate

The following table summarizes the key physicochemical properties of rhodinyl acetate, compiled from contemporary data sources.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Floral, rose-like |

| Boiling Point | 229 °C at 760 mmHg |

| Density | 0.897 - 0.908 g/cm³ at 20 °C |

| Refractive Index | 1.453 - 1.456 at 20 °C |

| Solubility | Soluble in ethanol and fixed oils; insoluble in water |

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical workflow of the historical discovery and isolation of rhodinyl acetate.

Caption: Logical workflow of the discovery and isolation of rhodinyl acetate.

Experimental Protocols

The following are detailed methodologies for the key historical experiments cited in the discovery and isolation of rhodinyl acetate. These protocols are based on the common practices of the late 19th and early 20th centuries.

Protocol 1: Fractional Distillation of Geranium Oil

Objective: To separate the components of geranium oil based on their boiling points to obtain a fraction enriched in rhodinyl acetate.

Apparatus:

-

Distillation flask with a fractionating column (e.g., a Hempel column packed with glass beads or rings)

-

Condenser

-

Receiving flasks

-

Thermometer

-

Heating mantle or oil bath

Methodology:

-

The crude geranium oil was placed in the distillation flask.

-

The apparatus was assembled for fractional distillation, ensuring all joints were secure.

-

The oil was gently heated. The temperature at the top of the fractionating column was monitored closely.

-

Fractions were collected in separate receiving flasks based on specific boiling point ranges. The fraction distilling at a temperature range corresponding to the expected boiling point of terpene esters (around 220-230 °C at atmospheric pressure) was collected.

-

Each fraction was labeled and stored for further analysis.

Protocol 2: Saponification of the Ester-Rich Fraction

Objective: To hydrolyze the ester (rhodinyl acetate) into its constituent alcohol (rhodinol) and carboxylic acid (acetic acid) for identification.

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers

-

pH indicator paper or solution

Methodology:

-

A measured amount of the ester-rich fraction obtained from fractional distillation was placed in a round-bottom flask.

-

An excess of a standardized alcoholic solution of potassium hydroxide (e.g., 0.5 N) was added to the flask.

-

The mixture was heated under reflux for a specified period (e.g., 1-2 hours) to ensure complete hydrolysis of the ester.

-

After cooling, the excess alkali was titrated with a standard acid solution (e.g., 0.5 N hydrochloric acid) to determine the amount of alkali consumed, which allowed for the calculation of the ester value.

-

To isolate the alcohol, the reaction mixture was diluted with water and extracted with a low-boiling point solvent such as diethyl ether.

-

The ether extract, containing the rhodinol, was washed with water, dried over anhydrous sodium sulfate, and the ether was evaporated to yield the crude rhodinol.

-

The aqueous layer remaining after ether extraction was acidified with a dilute strong acid (e.g., sulfuric acid). The characteristic odor of acetic acid would be a primary indicator. The acetic acid could be further confirmed through the formation of its salts or other derivatives.

References

A Comprehensive Technical Review of Rhodinyl Acetate: From Synthesis to Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodinyl acetate, a monoterpene ester, is a widely utilized compound in the fragrance and flavor industries, prized for its characteristic fresh, rose-like aroma. While its organoleptic properties are well-documented, its potential biological activities remain a subject of growing interest within the scientific community. This technical guide provides a comprehensive review of rhodinyl acetate, encompassing its chemical and physical properties, a detailed synthesis protocol, and an in-depth exploration of the biological activities of its parent alcohol, rhodinol (also known as citronellol). The antimicrobial, anti-inflammatory, and antioxidant properties of rhodinol are presented as a predictive framework for the potential therapeutic applications of rhodinyl acetate, supported by experimental methodologies, quantitative data, and elucidated signaling pathways.

Introduction

Rhodinyl acetate (3,7-dimethyloct-7-enyl acetate) is an organic ester derived from the terpene alcohol rhodinol.[1][2] Naturally found in geranium oil, it is a colorless to pale yellow liquid with a pleasant floral scent.[1][3] Its stability and low volatility contribute to its lasting fragrance profile, making it a valuable ingredient in perfumery, cosmetics, and as a flavoring agent in various consumer products.[1] Beyond its established use in these industries, the structural similarity of rhodinyl acetate to other biologically active monoterpenoids suggests that it may possess therapeutic properties worthy of investigation. This review synthesizes the available literature on rhodinyl acetate and its parent compound, rhodinol, to provide a technical foundation for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of rhodinyl acetate is presented in Table 1.

Table 1: Chemical and Physical Properties of Rhodinyl Acetate

| Property | Value | Reference(s) |

| IUPAC Name | 3,7-dimethyloct-7-enyl acetate | [4] |

| Synonyms | Rhodinol acetate, α-Citronellyl acetate | [1] |

| CAS Number | 141-11-7 | [1] |

| Molecular Formula | C₁₂H₂₂O₂ | [4] |

| Molecular Weight | 198.30 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fresh, rose-like | [3] |

| Boiling Point | 237 °C | [5] |

| Density | 0.896 g/mL at 25 °C | [5] |

| Refractive Index | 1.4540 at 20 °C | [5] |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water, glycerol, and propylene glycol. | [6] |

Synthesis of Rhodinyl Acetate

Rhodinyl acetate is synthesized via the esterification of rhodinol with an acetylating agent. A common laboratory-scale procedure involves the use of acetic anhydride with a catalyst.

Experimental Protocol: Acetylation of Rhodinol

This protocol is based on the esterification of rhodinol using acetic anhydride and a zeolite catalyst.[7]

Materials:

-

Rhodinol (a mixture of citronellol and geraniol)

-

Acetic anhydride

-

Zeolite catalyst

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

To a 20 mL round-bottom flask, add 10 mL of rhodinol (containing approximately 0.02 moles of citronellol and 0.01 moles of geraniol).[7]

-

Add 2.92 mL of acetic anhydride (0.03 moles) and 0.14 g of zeolite catalyst to the flask.[7]

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

Heat the reaction mixture to 130 °C with continuous stirring for 1 hour.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Separate the catalyst from the reaction mixture by filtration.[7]

-

Transfer the organic liquid to a separatory funnel and wash it repeatedly with distilled water until the pH of the aqueous phase is neutral (pH 7).[7]

-

Separate the organic phase, which contains rhodinyl acetate (a mixture of citronellyl acetate and geranyl acetate), and weigh the product.[7]

Characterization: The product can be characterized using gas chromatography-mass spectrometry (GC-MS) to determine the percentage yield of citronellyl acetate and geranyl acetate.[7]

Potential Biological Activities (Based on Rhodinol/Citronellol)

As direct research on the biological activities of rhodinyl acetate is limited, this section focuses on the well-documented antimicrobial, anti-inflammatory, and antioxidant properties of its parent alcohol, rhodinol (citronellol). The esterification to rhodinyl acetate may modulate these activities, and thus, the following information serves as a strong predictive basis for future research.

Antimicrobial Activity

Rhodinol has demonstrated notable antibacterial properties.[8][9] Its mechanism of action is believed to involve the disruption of bacterial cell walls.[1]

Table 2: Antimicrobial Activity of Rhodinol

| Microorganism | Assay Type | Result | Reference(s) |

| Staphylococcus aureus | Inhibition Zone | Increased inhibition zone in hand sanitizer formulation with 1% rhodinol. | [8] |

A study on the addition of rhodinol to a hand sanitizer formulation showed a greater inhibition zone against Staphylococcus aureus compared to the base formulation, indicating its potential as an antibacterial agent.[8][9]

Anti-inflammatory Activity

Citronellol has been extensively studied for its anti-inflammatory effects, which are mediated through the modulation of key signaling pathways.

Table 3: Anti-inflammatory Activity of Citronellol

| Model | Treatment | Dosage | Effect | Reference(s) |

| Formaldehyde-induced paw edema in rats | β-Citronellol (oral) | 25 mg/kg | 16.59% inhibition of paw volume | [5] |

| 50 mg/kg | 48.61% inhibition of paw volume | [5] | ||

| 100 mg/kg | 55.55% inhibition of paw volume | [5] | ||

| Histamine-induced paw edema in rats | β-Citronellol (oral) | 25 mg/kg | 32.81% inhibition of paw volume | [5] |

| 50 mg/kg | 43.75% inhibition of paw volume | [5] | ||

| 100 mg/kg | 53.21% inhibition of paw volume | [5] | ||

| Sepsis-induced renal inflammation in mice (CLP model) | Citronellol (oral) | 50 and 100 mg/kg | Reduced gene expression of NF-ĸB and AP-1 | [4] |

| DMBA-induced mammary carcinogenesis in rats | Citronellol (oral) | 50 mg/kg | Downregulated expression of NF-kB, TNF-α, IL-6, and COX-2 | [6] |

| Bovine serum albumin denaturation | β-Citronellol | 50 - 6400 µg/mL | 33.80% - 70.20% protection | [5] |

Citronellol exerts its anti-inflammatory effects by modulating several key signaling pathways. It has been shown to downregulate the expression of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4] This, in turn, reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[4][6] Furthermore, citronellol can influence the MAPK/ERK and PI3K/Akt signaling pathways, which are also involved in the inflammatory response.[10]

This is a standard in vivo model to assess acute inflammation.[11]

Animals:

-

Wistar rats or Swiss albino mice.[11]

Procedure:

-

Animals are divided into control, standard drug (e.g., indomethacin), and citronellol-treated groups.

-

The test substance (citronellol) or standard drug is administered orally or intraperitoneally. The control group receives the vehicle.

-

After a specific period (e.g., 1 hour), acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[11]

-

The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[11]

Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[11]

Antioxidant Activity

Citronellol has been shown to possess antioxidant properties by scavenging free radicals.

Table 4: Antioxidant Activity of Citronellol

| Assay | Compound | IC₅₀ (µg/mL) | Reference(s) |

| DPPH radical scavenging | β-Citronellol | 82.43 | [5] |

| Ascorbic acid (standard) | 29.89 | [5] |

This is a common in vitro method to determine the antioxidant capacity of a compound.[12][13]

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[14]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (rhodinyl acetate or rhodinol)

-

Standard antioxidant (e.g., ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

-

In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solutions to different wells.

-

Add the DPPH working solution to each well. A control well should contain only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[15] The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[15]

Conclusion

Rhodinyl acetate is a commercially significant compound with well-established applications in the fragrance and flavor industries. While direct research into its biological activities is nascent, the extensive data on its parent alcohol, rhodinol (citronellol), provides a strong rationale for investigating the therapeutic potential of rhodinyl acetate. The documented antimicrobial, anti-inflammatory, and antioxidant properties of rhodinol, along with its ability to modulate key inflammatory signaling pathways, suggest that rhodinyl acetate could be a promising candidate for further research in drug development. This technical guide provides the foundational information, including synthesis and experimental protocols, to facilitate such investigations. Future studies should focus on directly evaluating the biological activities of rhodinyl acetate to determine the influence of the acetate ester on the therapeutic properties of the rhodinol moiety and to explore its potential applications in pharmacology and medicine.

References

- 1. mafu.life [mafu.life]

- 2. CAS 141-11-7: rhodinyl acetate | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of citronellol on NF‐kB inflammatory signaling molecules in chemical carcinogen‐induced mammary cancer in the ra… [ouci.dntb.gov.ua]

- 7. scitepress.org [scitepress.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DPPH Radical Scavenging Assay [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic Data of Rhodinyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodinyl acetate (CAS No. 141-11-7) is a widely used fragrance ingredient, valued for its characteristic fresh, rosy, and slightly fruity aroma. As a key component in many perfumes, cosmetics, and flavoring agents, the precise and accurate characterization of its chemical structure and purity is paramount. This technical guide provides an in-depth overview of the spectroscopic data for rhodinyl acetate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and quality control who work with this and similar organic molecules.

Chemical Structure

Rhodinyl acetate is the acetate ester of rhodinol. Its chemical structure is 3,7-dimethyloct-7-en-1-yl acetate.

Molecular Formula: C₁₂H₂₂O₂ Molecular Weight: 198.30 g/mol [1] IUPAC Name: 3,7-dimethyloct-7-enyl acetate[1]

Spectroscopic Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for Rhodinyl Acetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7 | s | 2H | =CH₂ |

| ~4.1 | t | 2H | -CH₂-O- |

| ~2.0 | s | 3H | -O-C(=O)-CH₃ |

| ~1.9 | m | 1H | -CH(CH₃)- |

| ~1.7 | s | 3H | =C(CH₃)- |

| ~1.6 | m | 2H | -CH₂- |

| ~1.4 | m | 2H | -CH₂- |

| ~1.2 | m | 2H | -CH₂- |

| ~0.9 | d | 3H | -CH(CH₃)- |

Note: Predicted values are based on standard chemical shift tables for similar functional groups. Actual experimental values may vary slightly depending on the solvent and instrument used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Rhodinyl Acetate

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | -C=O |

| ~145.0 | =C(CH₃)- |

| ~110.0 | =CH₂ |

| ~63.0 | -CH₂-O- |

| ~39.0 | -CH₂- |

| ~37.0 | -CH₂- |

| ~35.0 | -CH(CH₃)- |

| ~29.0 | -CH₂- |

| ~22.0 | =C(CH₃)- |

| ~21.0 | -O-C(=O)-CH₃ |

| ~19.0 | -CH(CH₃)- |

Note: Predicted values are based on standard chemical shift tables. The broad chemical shift range of ¹³C NMR makes it a powerful tool for structural elucidation.[2][3]

Table 3: Infrared (IR) Spectroscopy Data for Rhodinyl Acetate

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3080 | Medium | =C-H Stretch | Alkene |

| 2960-2850 | Strong | C-H Stretch | Alkane |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1645 | Medium | C=C Stretch | Alkene |